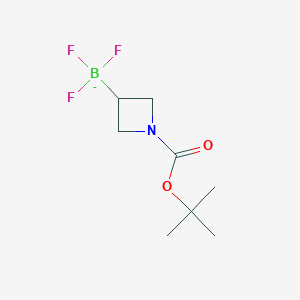
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is a compound that features a unique combination of a tert-butoxycarbonyl (Boc) protected azetidine ring and a trifluoroborate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide typically involves the protection of the azetidine ring with a tert-butoxycarbonyl group, followed by the introduction of the trifluoroborate moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. The trifluoroborate group can then be introduced through a reaction with a suitable boron reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while deprotection results in the formation of the free amine.
Aplicaciones Científicas De Investigación
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can be deprotected to reveal the free amine, which can then interact with various biological targets. The trifluoroborate group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
(1-tert-Butoxycarbonylazetidin-3-yl)acetic acid: Another Boc-protected azetidine derivative with a carboxylic acid group.
(1-tert-Butoxycarbonylazetidin-3-yl)methanol: A Boc-protected azetidine with a hydroxyl group.
(1-tert-Butoxycarbonylazetidin-3-yl)amine: The deprotected form of the compound.
Uniqueness
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties and reactivity compared to other Boc-protected azetidine derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H14BF3NO2- |
|---|---|
Peso molecular |
224.01 g/mol |
Nombre IUPAC |
trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2/c1-8(2,3)15-7(14)13-4-6(5-13)9(10,11)12/h6H,4-5H2,1-3H3/q-1 |
Clave InChI |
YLEBDYTXMGVBKQ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


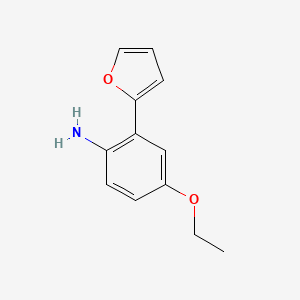
![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
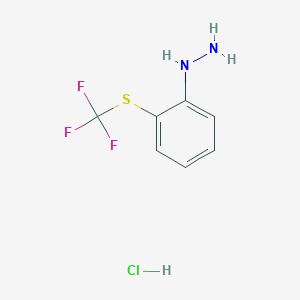



![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)
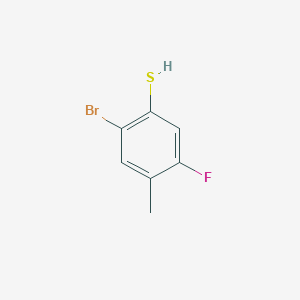

![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
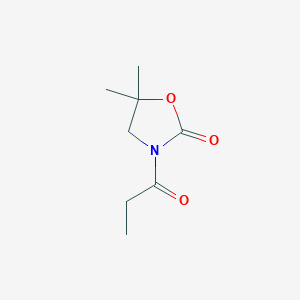
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)
